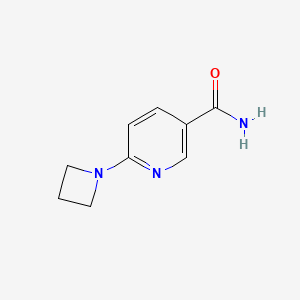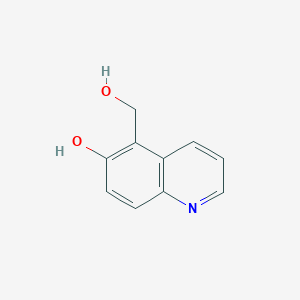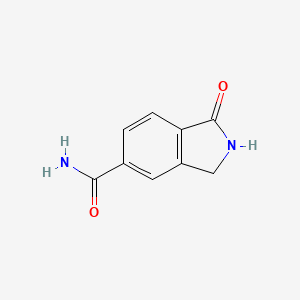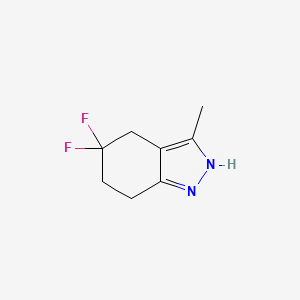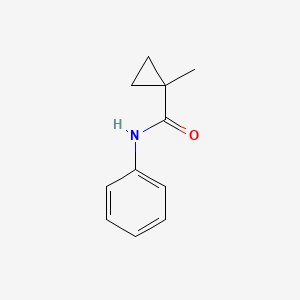
1-Methyl-N-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-phenylcyclopropanecarboxamide is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Methyl-N-phenylcyclopropanecarboxamide typically involves the reaction of N-methyl-N-phenylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. One common method includes the use of dichloromethane as a solvent and potassium phthalimide as a reagent, followed by refluxing for 16 hours . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Methyl-N-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-N-phenylcyclopropanecarboxamide is widely used in scientific research, including:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-N-phenylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-N-phenylcyclopropanecarboxamide can be compared with other similar compounds, such as:
- N-Methyl-N-phenylcyclopropanecarboxamide
- N-Methyl-1-phenylcyclopropane-1-carboxamide
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-methyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-11(7-8-11)10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Clave InChI |
CFOFUYFWJADHND-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


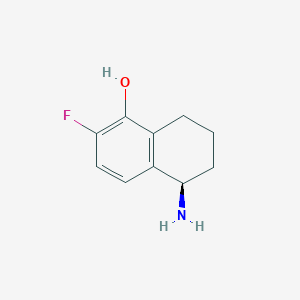

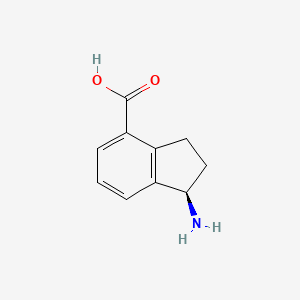
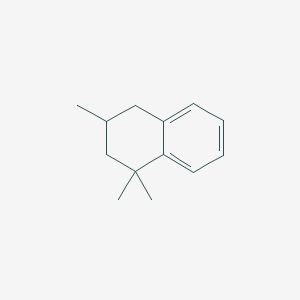

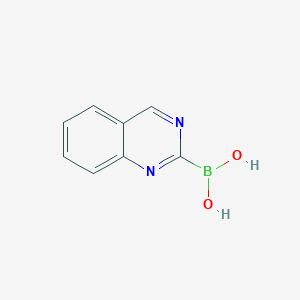
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
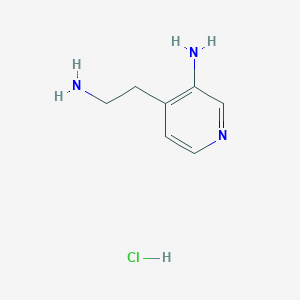

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
